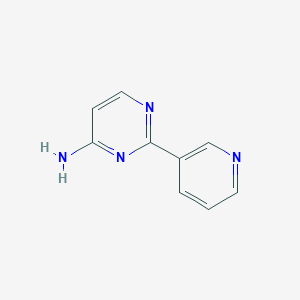

2-(3-pyridinyl)-4-pyrimidinamine

Description

Historical Context and Discovery in Chemical Science

While a specific, detailed historical account of the first synthesis of 2-(3-pyridinyl)-4-pyrimidinamine (CAS Number: 61310-31-4) is not prominently documented in seminal literature, its structural origins lie in the well-established chemistry of pyrimidines and pyridines. The synthesis of the pyrimidine (B1678525) core is a fundamental process in heterocyclic chemistry, with numerous established methods. These often involve the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent.

The construction of pyridinyl-pyrimidine systems can be achieved through various synthetic strategies. General methodologies often involve the coupling of pre-functionalized pyridine (B92270) and pyrimidine rings or the construction of one ring onto the other. For instance, methods for synthesizing polysubstituted pyrimidines include zirconium-mediated reactions of alkynes with nitriles and copper-catalyzed cyclizations of ketones with nitriles. mdpi.com More broadly, the synthesis of various aminopyrimidine derivatives has been extensively explored, often involving the reaction of dichloropyrimidines with different amines. nih.gov The creation of the specific isomer this compound would necessitate a regioselective approach to ensure the correct placement of the 3-pyridinyl group at the second position and the amino group at the fourth position of the pyrimidine ring.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-(pyridin-3-yl)pyrimidin-4-amine |

| CAS Number | 61310-31-4 |

| Molecular Formula | C₉H₈N₄ |

| Molecular Weight | 172.19 g/mol |

| Canonical SMILES | C1=CN=C(C=C1)C2=NC=CC(=N2)N |

Significance and Research Interest in Contemporary Chemistry and Biology

The academic and research interest in this compound stems largely from the established biological importance of the broader pyridopyrimidine scaffold. This structural motif is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This versatility has made pyridopyrimidine derivatives a focal point in the search for new therapeutic agents. mdpi.com

The significance of this class of compounds is underscored by their presence in numerous approved drugs and clinical candidates. mdpi.com For example, Palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment, features a pyridopyrimidine core. mdpi.com The research interest is driven by the diverse biological activities exhibited by these compounds, which include:

Kinase Inhibition: A primary area of investigation is the development of protein kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Derivatives of the pyridopyrimidine and related scaffolds have been shown to inhibit a wide array of kinases, including Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFR), p21-Activated Kinase 1 (PAK1), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.govcapes.gov.br The 2-aminopyrimidine (B69317) structure is a key pharmacophore in many potent and selective kinase inhibitors. nih.govnih.gov

Antimicrobial and Antifolate Activity: The pyrimidine ring is a fundamental component of nucleobases, making its analogues candidates for interfering with microbial metabolic pathways. nih.govjuniperpublishers.com 2,4-diaminopyrimidine (B92962) derivatives, for example, have been developed as antifolates that inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in both bacteria and protozoa. nih.gov This has led to the development of antibacterial and antimalarial drugs. juniperpublishers.comwjarr.com

Broad Biological Potential: Beyond cancer and infectious diseases, research has explored aminopyrimidine derivatives for a vast spectrum of pharmacological properties, including anti-inflammatory, antiviral, and antioxidant activities. nih.govijpsjournal.com

Given this context, this compound represents a specific, relatively unexplored node within a rich chemical space. Its structure, combining the key 2-aminopyrimidine feature with a pyridine substituent, makes it an attractive candidate for biological screening and as a scaffold for further chemical modification.

Table 2: Examples of Biologically Active Pyridinylpyrimidine and Aminopyrimidine Derivatives

| Compound Class/Derivative | Biological Target/Activity | Reference |

| 2-Amino-8H-pyrido[2,3-d]pyrimidines | PDGFr, FGFr, c-src Tyrosine Kinase Inhibitors | nih.gov |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 Kinase Inhibitors | nih.gov |

| 2-Aminopyrimidine Derivatives | FGFR4 Inhibitors | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) Inhibitors | capes.gov.br |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) Inhibitors (Antifolates) | nih.gov |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase Inhibitors | nih.gov |

Scope and Objectives of Academic Inquiry

The academic investigation into this compound and its analogues is guided by several key objectives rooted in medicinal chemistry and drug discovery. The primary goals are to synthesize and characterize novel derivatives and to systematically evaluate their potential as therapeutic agents.

The scope of this inquiry includes:

Synthesis and Library Development: A fundamental objective is the development of efficient and versatile synthetic routes to produce this compound and a library of related compounds. This involves modifying the substituents on both the pyrimidine and pyridine rings to explore the chemical space around the core scaffold.

Biological Screening and Target Identification: A major focus is to screen these novel compounds against a wide range of biological targets. Given the history of the scaffold, kinase panels are of primary interest to identify potential anticancer agents. rsc.orgmdpi.com Screening for antimicrobial activity against various bacterial and fungal strains is also a logical pursuit. nih.govijpsjournal.com

Structure-Activity Relationship (SAR) Studies: A critical objective is to establish a clear understanding of the relationship between the chemical structure of the compounds and their biological activity. nih.govmdpi.com By systematically altering parts of the molecule—for instance, changing the substitution pattern on the pyridine ring or modifying the amino group—researchers aim to identify the key structural features responsible for potency and selectivity. This knowledge is crucial for the rational design of more effective and less toxic drug candidates.

Optimization of Lead Compounds: Once a "hit" compound with promising activity is identified, the research objective shifts to lead optimization. This involves fine-tuning the molecule's structure to improve its pharmacological properties, such as potency, selectivity, solubility, and metabolic stability, to develop a viable candidate for further preclinical development. nih.gov

In essence, while this compound itself may not yet be a widely studied molecule, its structure places it at the intersection of several highly significant areas of chemical and biological research. Academic inquiry aims to unlock the potential held within this specific arrangement of atoms, leveraging the vast knowledge of the broader pyridopyrimidine family to guide the discovery of new chemical tools and potential medicines.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBDVWRRXXQEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377150 | |

| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-31-4 | |

| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 3 Pyridinyl 4 Pyrimidinamine

Established Synthetic Pathways for 2-(3-pyridinyl)-4-pyrimidinamine

The construction of the this compound core is primarily achieved through classical condensation reactions or modern cross-coupling strategies. These established methods provide reliable access to the target molecule and its analogues.

Reaction Mechanisms and Conditions for Primary Syntheses

The most fundamental approach to building the pyrimidine (B1678525) ring is through the condensation of a three-carbon component with a source of the N-C-N fragment, typically guanidine (B92328). In the context of this compound, this involves a chalcone-based synthesis.

The reaction proceeds via the following steps:

Chalcone Formation : An initial Claisen-Schmidt condensation between 3-acetylpyridine (B27631) and a suitable benzaldehyde (B42025) derivative would form the corresponding pyridinyl-chalcone.

Cyclocondensation : The resulting α,β-unsaturated ketone (chalcone) undergoes a Michael addition with guanidine, followed by an intramolecular condensation and subsequent dehydration/aromatization to yield the 2-aminopyrimidine (B69317) ring.

A common alternative involves the reaction of a β-dicarbonyl compound with guanidine. For the target molecule, 1-(pyridin-3-yl)butane-1,3-dione (B1296583) could be reacted with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide to form the pyrimidine ring.

Another widely used method starts with a pre-formed pyrimidine ring, such as 2-amino-4-chloropyrimidine, which can then be coupled with a pyridine-containing nucleophile or organometallic reagent. The synthesis of various 2-aminopyrimidine derivatives has been achieved by heating 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines in the presence of triethylamine (B128534) under solvent-free conditions. nih.govmdpi.com

Catalytic Approaches in this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming the crucial carbon-carbon bond between the pyrimidine and pyridine (B92270) rings. The Suzuki-Miyaura coupling is the most prominent among these methods. nih.gov

This reaction typically involves the coupling of a halopyrimidine (e.g., 2-amino-4-chloropyrimidine) with a pyridineboronic acid (e.g., pyridine-3-boronic acid). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. nih.govacs.orgnih.gov The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyrimidine, transmetalation with the pyridineboronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.

Table 1: Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Halide Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | None (Ligand-free) | Na₂CO₃ | Water/DMF | High | nih.gov |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | Triphenylphosphine (part of catalyst) | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |

| Aryl Bromides | Pyridyl Pyrimidylsulfone | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | Good | acs.org |

| 2,4-Dichloropyridines | Boronic esters | Pd(dppf)Cl₂ | dppf (part of catalyst) | K₂CO₃ | 1,4-Dioxane | Moderate to Good | acs.org |

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used in the synthesis of N-aryl pyrimidine derivatives, which can be precursors to the target compound. acs.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. For pyrimidine synthesis, this translates to the use of safer solvents (like water or ethanol), solvent-free reaction conditions, and the development of recyclable catalysts. mdpi.comnanobioletters.com

Key green approaches include:

Aqueous Media Synthesis : Performing reactions in water reduces the reliance on volatile organic compounds (VOCs). The use of catalysts like β-cyclodextrin has been shown to be effective for pyrimidine synthesis in aqueous environments. mdpi.com

Solvent-Free Reactions : Reactions can be conducted by heating a mixture of the solid reactants, sometimes with a solid support like alumina, which can reduce waste and simplify purification. nih.gov The fusion of 2-amino-4,6-dichloropyrimidine with amines is an example of a solvent-free approach. nih.govmdpi.com

Recyclable Catalysts : The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like montmorillonite (B579905) clay, allows for easy separation from the reaction mixture and reuse, which is both cost-effective and environmentally friendly. nih.gov

Novel Synthetic Approaches and Innovations for this compound

Research continues to uncover more efficient and versatile methods for constructing complex heterocyclic systems like this compound.

Exploration of Alternative Precursors and Reagents

Innovation in synthesis often comes from the use of novel starting materials that offer new reaction pathways or improved efficiency.

Pyridyl Pyrimidylsulfones : A recent innovation involves the use of pyridyl pyrimidylsulfones as latent, air-stable pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This approach circumvents issues associated with the instability and limited availability of some pyridylboron reagents. The reaction proceeds via an in-situ generation of sulfinates, followed by a desulfinative cross-coupling. acs.org

Propargyl Alcohols and Amidines : A copper(II)-catalyzed synthesis of 2,4-disubstituted pyrimidines has been developed using propargyl alcohols and amidines. mdpi.com This method involves a cascade of reactions including a [3+3] addition and cyclization. mdpi.com

Functionalized Enamines : A one-step synthesis of 4,5-disubstituted pyrimidines can be achieved through a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nanobioletters.com

The synthesis of aminopyrimidines from chalcones and guanidine nitrate is a prime example where microwave irradiation has been successfully applied. nanobioletters.com The reaction, which might take hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. acs.orgnanobioletters.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Condensation of Chalcone and Guanidine | Several hours | 3-10 minutes | Drastic reduction in reaction time | nanobioletters.com |

| Pyrimidine Ring Cyclization | Hours | Minutes | Improved yields and faster optimization | acs.org |

| Synthesis of 4-amino pyrimidine analogues | Hours | 5 minutes | High conversion rate, short reaction time | nih.gov |

This technology provides rapid and efficient heating, often leading to different reaction selectivities compared to conventional methods. It is particularly well-suited for high-throughput synthesis and library generation in drug discovery.

Flow Chemistry Applications in this compound Production

The adoption of flow chemistry has significantly enhanced the synthesis of complex molecules, offering advantages in efficiency, safety, and scalability over traditional batch methods. durham.ac.uknih.gov While direct reports on the dedicated flow synthesis of this compound are emerging, the principles and techniques are well-established through the synthesis of structurally related pyrimidines and other heterocyclic compounds.

Continuous flow processes often utilize a sequence of microreactors or packed-bed reactors to perform multi-step syntheses in a telescoped manner. durham.ac.uknih.gov For instance, a common strategy for forming the pyrimidine ring involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. In a flow setup, streams of the reactants can be precisely mixed and heated in a reactor coil to control reaction time and temperature, often leading to improved yields and selectivity. vapourtec.com

A representative flow synthesis approach applicable to pyrimidine derivatives might involve the following stages:

Reactant Introduction : Solutions of the precursors, such as guanidine nitrate and a suitable propenone derivative like (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, are introduced into the flow system using high-precision pumps. vapourtec.comguidechem.com

Reaction : The combined streams pass through a heated reactor coil or a microreactor, where the cyclocondensation reaction occurs. durham.ac.ukdoi.org The residence time is carefully controlled to maximize conversion.

In-line Purification : The product stream can be passed through cartridges containing solid-supported scavengers or reagents to remove by-products and unreacted starting materials. durham.ac.uk For example, scavenger resins like quasi-persistent sulfonic acid (QP-SA) can be used to capture basic impurities or deprotect intermediates. durham.ac.uk

Product Collection : The purified product stream is collected at the end of the flow path.

This methodology allows for the safe handling of potentially hazardous reagents and the precise control of reaction parameters, which is often challenging in large-scale batch reactors. nih.govgoogle.com The development of such continuous processes is crucial for the efficient and scalable production of key intermediates like this compound.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Pyrimidine Analogs

| Parameter | Value/Condition | Reference |

| Reactor Type | Microchannel Reactor / Coflore Agitated Cell Reactor (ACR) | doi.org |

| Reactants | 2-aminopyrimidine, Aldehydes, Isocyanides | vapourtec.com |

| Catalyst | Zirconium chloride / Scandium triflate | vapourtec.com |

| Solvent | Methanol/Dichloromethane | vapourtec.com |

| Temperature | Ambient to 60°C | durham.ac.uk |

| Residence Time | 20-60 minutes | doi.org |

| Purification | Solid-supported scavengers (e.g., QP-SA, MP-TsNHNH2) | durham.ac.uk |

Chemical Modification and Derivatization Strategies for this compound Analogs

The this compound scaffold is a valuable starting point for the development of new chemical entities, particularly in medicinal chemistry. ontosight.ai Derivatization strategies focus on systematically modifying the core structure to explore structure-activity relationships (SAR).

Rational Design of this compound Derivatives

The rational design of new analogs is often guided by computational modeling and a deep understanding of the target's pharmacophoric features. nih.gov For many kinase inhibitors, for example, a heterocyclic core like pyrimidine acts as a hinge-binding motif, mimicking the adenine (B156593) portion of ATP. nih.gov The design process for derivatives of this compound typically involves:

Scaffold Hopping : Replacing parts of the molecule with functionally similar but structurally different groups to improve properties.

Substituent Modulation : Introducing various functional groups at specific positions to enhance binding affinity, selectivity, or pharmacokinetic profiles. researchgate.net

Conformational Locking : Introducing structural constraints to lock the molecule in a bioactive conformation.

Derivatives are often designed as dual-binding site inhibitors, featuring aromatic moieties connected by flexible linkers. researchgate.net The this compound structure, with its linked pyridine and pyrimidine rings, serves as a foundational element for such designs. ontosight.ai

Regioselective Functionalization of the Pyrimidine Core

Achieving regioselectivity—the ability to functionalize a specific position on the pyrimidine ring—is critical for synthesizing defined analogs. The reactivity of the pyrimidine ring is influenced by the nitrogen atoms, which are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack, especially when activated by a leaving group.

Common strategies include:

Nucleophilic Aromatic Substitution (SNAr) : A halogen atom (e.g., chlorine) introduced at the C2, C4, or C6 position of the pyrimidine ring can be displaced by various nucleophiles like amines, thiols, or alcohols. For instance, in related pyrido[3,2-d]pyrimidines, amination reactions have shown high regioselectivity for the C2 position over others. nih.gov

Directed Metalation : Using a directing group, it is possible to selectively deprotonate and functionalize a specific C-H bond.

Cross-Coupling Reactions : Palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination on a halogenated pyrimidine core allow for the introduction of a wide range of aryl, heteroaryl, or amino substituents.

In multicomponent reactions to form fused pyrimidine systems like imidazo[1,2-a]pyrimidines, the initial reaction can occur at either a ring nitrogen or the exocyclic amino group, leading to a mixture of regioisomers. vapourtec.com Controlling the reaction conditions, such as the choice of catalyst and solvent, can significantly improve the regioselectivity of these syntheses. vapourtec.comnih.gov

Modifications of the Pyridinyl Moiety in this compound

The pyridinyl group offers another site for chemical modification to fine-tune the molecule's properties. The electronic nature of the pyridine ring allows for electrophilic substitution, although it is generally less reactive than benzene. Functionalization can also be achieved through lithiation followed by quenching with an electrophile.

A key example of modifying a pyridinyl-linked scaffold is seen in the synthesis of Palbociclib, a kinase inhibitor. The synthesis involves coupling a substituted pyrimidine with a piperazinyl-substituted pyridine, demonstrating how functionality on the pyridine ring is crucial for its biological activity. nih.gov While not a direct modification of the parent compound, this illustrates the synthetic principle of building complexity on the pyridine portion of the molecule.

Introduction of Heteroatoms and Substituents

A wide array of substituents and heteroatoms can be introduced onto the this compound framework to modulate its physicochemical and biological properties.

Amino and Substituted Amino Groups : The primary amino group at the C4 position is a key handle for derivatization. It can be acylated or undergo reductive amination. Furthermore, syntheses of related compounds like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine show that complex aryl-amino groups can be attached at the C2 position. google.com

Halogens : Introduction of fluorine, chlorine, or bromine atoms can alter electronic properties and provide handles for further cross-coupling reactions. nih.gov

Alkyl and Aryl Groups : These can be installed via cross-coupling reactions on a halogenated scaffold to explore steric and electronic effects.

Oxygen and Sulfur Heteroatoms : The amino group can be replaced with hydroxyl or thiol groups, which can be further alkylated or arylated. For example, the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves the use of 6-aminothiouracil, incorporating both oxygen and sulfur into the final heterocyclic system. nih.gov

Table 2: Examples of Derivatization Strategies for Pyrimidine-based Scaffolds

| Modification Type | Reagents/Conditions | Resulting Structure/Group | Reference |

| N-Arylation | Pd-C/Formic Acid | N-(5-amino-2-methylphenyl) group at C2 | google.com |

| Cyclocondensation | Chalcones, 6-aminothiouracil | Fused pyrido[2,3-d]pyrimidin-4(1H)-one | nih.gov |

| Amination (SNAr) | Amines on chloro-substituted pyridopyrimidine | Selective amination at C2 position | nih.gov |

| Hydrazinolysis | Hydrazine hydrate (B1144303) on thioxo-pyridopyrimidine | 2-hydrazinyl-pyridopyrimidine | nih.gov |

| C-C Coupling | Suzuki-Miyaura reaction on chlorinated precursor | Aryl group introduction | nih.gov |

These derivatization strategies underscore the versatility of the this compound core, making it a privileged scaffold for the synthesis of diverse and complex molecules.

Structure Activity Relationship Sar Studies of 2 3 Pyridinyl 4 Pyrimidinamine and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological profile of 2-(3-pyridinyl)-4-pyrimidinamine analogs is intricately linked to the specific arrangement and nature of their constituent parts. The pyrimidine (B1678525) ring, the pyridinyl group, and the position and chemical nature of any substituents all play critical roles in defining the molecule's interactions with biological targets.

The pyrimidine ring is a fundamental component of numerous biologically active compounds, including natural products like nucleic acid bases (uracil, thymine, and cytosine) and vitamin B1. nih.gov Its presence in a molecule can significantly influence its pharmacological properties. In the context of this compound analogs, the pyrimidine core serves as a crucial scaffold. nih.govekb.eg

Studies on various pyridine (B92270) derivatives have demonstrated that this moiety is a key component in a wide array of biologically active molecules with activities ranging from antituberculosis to anticancer effects. mdpi.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding, similar to the nitrogens in the pyrimidine ring. mdpi.comnih.gov The replacement of the pyridine core in some bioactive compounds with other heterocyclic systems, such as pyrazine, has been shown to maintain or even enhance biological activity, underscoring the importance of a nitrogen-containing aromatic system at this position. nih.gov Furthermore, the relative orientation of the pyridine and pyrimidine rings can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor.

The specific placement and chemical nature of substituents on both the pyrimidine and pyridinyl rings have a profound impact on the structure-activity relationship of this class of compounds.

Research has consistently shown that the biological activity of pyrimidine derivatives is highly sensitive to the nature of the substituents. nih.gov For example, the introduction of methoxy (B1213986) (-OCH3) and halogen (Cl, Br, F) groups on an associated phenyl ring has been found to increase the antimicrobial activity of certain pyrimidine compounds. nih.gov In other cases, the presence of a nitro group has been linked to enhanced antimicrobial effects. nih.gov Conversely, the presence of bulky groups can sometimes lead to a decrease in activity. mdpi.com

In a series of 2-aminopyrimidine (B69317) derivatives, the substituent at the C-4 position of the pyrimidine ring was found to be critical for β-glucuronidase inhibitory activity. nih.gov A piperazinyl substituent at this position resulted in a potent inhibitor, while a 4-phenyl piperazinyl substituent led to an inactive compound, suggesting that the hydrogen on the piperazine (B1678402) nitrogen is crucial for activity. nih.gov These findings highlight the nuanced effects of even small structural modifications.

Interactive Table: Effect of Substituents on Biological Activity

| Core Structure | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrimidine | Methoxy (-OCH3) | Phenyl ring | Increased antimicrobial activity | nih.gov |

| Pyrimidine | Halogen (Cl, Br, F) | Phenyl ring | Increased antimicrobial activity | nih.gov |

| Pyrimidine | Nitro (-NO2) | Phenyl ring | Enhanced antimicrobial activity | nih.gov |

| 2-Aminopyrimidine | Piperazinyl | C-4 | Potent β-glucuronidase inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov This methodology allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

The development of a QSAR model begins with the creation of a dataset of compounds with known biological activities. uniroma1.it For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov

Several statistical methods can then be employed to build a mathematical model that relates the descriptors to the biological activity. researchgate.net Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two commonly used techniques. nih.gov In a study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov The ANN model, in this particular study, showed superior predictive power compared to the MLR model. nih.gov

The selection of appropriate descriptors is a critical step in QSAR model development. nih.gov Techniques are often used to reduce the number of descriptors to only those that are most relevant to the biological activity being modeled. nih.gov

The validation of a QSAR model is essential to ensure its robustness and predictive ability for new compounds. nih.govuniroma1.it Validation is typically performed using both internal and external methods. nih.gov

External validation is considered a more stringent test of a model's predictive power. mdpi.com This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is not used in model development. uniroma1.it The model's ability to accurately predict the activities of the compounds in the test set is a key measure of its real-world applicability. mdpi.com

Several statistical parameters are used to assess the validity of a QSAR model, including the squared correlation coefficient (R²) for the training set, the cross-validated R² (Q²), and the predictive R² (R²pred) for the test set. mdpi.com Generally, a QSAR model is considered acceptable if the Q² is greater than 0.5 and the R²pred is also greater than 0.5. uniroma1.it More stringent validation parameters have also been proposed to ensure the reliability of QSAR models, especially for regulatory purposes. mdpi.com

Interactive Table: Key Statistical Parameters in QSAR Validation

| Parameter | Description | Acceptable Value (General Guideline) | Reference |

|---|---|---|---|

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 | uniroma1.it |

| Q² (or R²cv) | Cross-validated correlation coefficient. Measures internal predictive ability. | > 0.5 | uniroma1.it |

Application of QSAR in Lead Optimization for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational technique in modern drug discovery used to correlate the chemical structure of compounds with their biological activities. For the this compound series, QSAR studies are instrumental in lead optimization, providing predictive models that guide the synthesis of more potent and selective analogs. These models help researchers understand how modifications to the pyridinyl-pyrimidine scaffold influence its interaction with a biological target, thereby accelerating the development of new therapeutic agents.

While specific QSAR studies on this compound itself are not extensively documented in publicly available literature, the application of these methods is well-established for structurally related pyrimidine derivatives. The principles and methodologies from these studies are directly applicable to the lead optimization of the this compound series. These studies typically involve the generation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to provide detailed insights into the structural requirements for enhanced biological activity.

For instance, in studies on various pyrimidine analogs, researchers develop robust QSAR models to elucidate the relationship between molecular properties and biological endpoints, such as inhibitory activity against a specific enzyme or receptor. nih.govresearchgate.netnih.gov These models are built using a training set of molecules with known activities and then validated using a test set to ensure their predictive power. nih.gov

A typical 3D-QSAR study on a series of pyrimidine derivatives involves aligning the molecules and calculating steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). nih.govresearchgate.net The resulting data is analyzed using partial least squares (PLS) regression to generate a mathematical model. The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov A high q² value indicates good internal predictive ability, while a high r² value shows a strong correlation between the predicted and actual activities of the training set compounds. nih.gov

The insights from these QSAR models are often visualized as 3D contour maps. These maps highlight regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky substituent is favored in one region (steric field), while an electronegative group is preferred in another (electrostatic field). This information guides medicinal chemists in designing new analogs with a higher probability of improved potency.

The application of neural networks in QSAR studies of pyrimidine derivatives has also been explored, in some cases outperforming traditional regression analysis and providing a deeper understanding of the functional parameters influencing biological activity. nih.gov

The table below presents typical statistical results from 3D-QSAR studies on various pyrimidine derivative series, illustrating the robustness and predictive power of these models. Such data would be critical in the lead optimization phase for a this compound series.

| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | Predictive r² (r²_pred) | Key Molecular Fields | Reference |

| Thieno[3,2-d]pyrimidine Derivatives (CoMSIA) | 0.706 | 0.947 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |

| 2-Pyrimidinecarbonitrile Derivatives (CoMFA) | 0.549 | 0.976 | 0.697 | Steric, Electrostatic | nih.gov |

| 2-Pyrimidinecarbonitrile Derivatives (CoMSIA) | 0.608 | 0.932 | 0.509 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |

| 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives (Topomer CoMFA) | 0.783 | 0.978 | Not Reported | Steric, Electrostatic | nih.gov |

| 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives (HQSAR) | 0.784 | 0.934 | Not Reported | Fragment Contributions | nih.gov |

Pharmacological and Biological Evaluation of 2 3 Pyridinyl 4 Pyrimidinamine and Its Derivatives

In Vitro Pharmacological Profiling

The in vitro assessment of compounds is a cornerstone of drug discovery, providing initial insights into their biological activity, potency, and mechanism of action at the molecular and cellular levels. For 2-(3-pyridinyl)-4-pyrimidinamine and its derivatives, these studies have been pivotal in identifying their potential as anticancer agents.

Receptor Binding Studies and Affinity Measurements

Currently, there is no publicly available data from receptor binding studies or affinity measurements specifically for the compound this compound.

Enzyme Inhibition Assays

Detailed enzyme inhibition assay data for this compound is not available in the public domain based on current research. However, the broader class of aminopyrimidine derivatives has been investigated as inhibitors of various kinases and other enzymes. For instance, different series of 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as potent inhibitors of β-glucuronidase and fibroblast growth factor receptor 4 (FGFR4). nih.govacs.org

Cellular Assays for Biological Response

Recent studies have explored the biological response to derivatives of this compound, particularly focusing on their effects on cancer cell lines. A notable study synthesized a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and evaluated their ability to induce vacuolization and inhibit cell growth in various cancer cell lines. semanticscholar.org

The investigation revealed that several of these derivatives are potent inducers of cytoplasmic vacuoles, a characteristic of a specific type of cell death known as methuosis. semanticscholar.org The study highlighted that the (4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety at the 5-position of the indole (B1671886) ring was crucial for this vacuolization-inducing effect. semanticscholar.org

The cytotoxic effects of these derivatives were assessed across a panel of human cancer cell lines, with several compounds demonstrating significant growth inhibition. The half-maximal inhibitory concentration (IC₅₀) values for the most potent derivatives are presented below.

Table 1: In Vitro Growth Inhibitory Activity of Selected this compound Derivatives

| Compound | Hela (IC₅₀ in µM) | A549 (IC₅₀ in µM) | MDA-MB-231 (IC₅₀ in µM) | Panc-1 (IC₅₀ in µM) | HCT116 (IC₅₀ in µM) |

|---|---|---|---|---|---|

| 12c | 0.43±0.04 | 0.81±0.07 | 0.39±0.03 | 0.76±0.06 | 0.55±0.05 |

| 12g | 0.29±0.02 | 0.52±0.04 | 0.22±0.02 | 0.34±0.03 | 0.31±0.03 |

| 12i | 0.15±0.01 | 0.21±0.02 | 0.11±0.01 | 0.19±0.01 | 0.16±0.01 |

| 12n | 0.33±0.03 | 0.64±0.05 | 0.28±0.02 | 0.47±0.04 | 0.39±0.03 |

| 12A | 0.19±0.02 | 0.25±0.02 | 0.14±0.01 | 0.22±0.02 | 0.18±0.01 |

Data sourced from a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. semanticscholar.org

These findings underscore the potent anti-proliferative activity of these derivatives against a range of cancer cell types.

Selectivity and Specificity Profiling of this compound

A crucial aspect of drug development is ensuring that a compound selectively targets the intended biological pathway or molecule to minimize off-target effects. For the derivatives of this compound, a key finding was their selective cytotoxicity towards cancer cells over normal cells. semanticscholar.org

Specifically, the highly potent derivative 12A was shown to effectively induce methuosis in cancer cells while exhibiting minimal toxicity to normal human cells. This selectivity is a highly desirable characteristic for a potential anticancer agent. semanticscholar.org Further investigations revealed that the cellular mechanism involves the activation of the MAPK/JNK signaling pathway. semanticscholar.org

In Vivo Pharmacological Investigations

Following promising in vitro results, the evaluation of a compound's efficacy and behavior in a living organism is a critical next step.

Animal Models for Disease States

The in vivo anticancer potential of the this compound scaffold has been demonstrated through a derivative in a xenograft mouse model. The derivative 12A , which showed excellent in vitro potency and selectivity, was tested in a MDA-MB-231 (human breast adenocarcinoma) xenograft mouse model. semanticscholar.org

The results of this in vivo study were significant, showing that compound 12A effectively inhibited tumor growth. This provides strong evidence that the pharmacological effects observed in cellular assays translate to a therapeutic benefit in a preclinical animal model of cancer. semanticscholar.org

Efficacy Studies of this compound in vivo

No specific in vivo efficacy studies for this compound in any animal models are reported in the available scientific literature.

Pharmacokinetic and Pharmacodynamic Considerations for this compound

There is no published data on the pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) or the pharmacodynamic properties of this compound.

Mechanistic Studies of this compound at the Molecular Level

Identification of Molecular Targets and Binding Sites

Specific molecular targets and their corresponding binding sites for this compound have not been identified in the reviewed literature.

Elucidation of Downstream Signaling Pathways

Without the identification of a primary molecular target, the downstream signaling pathways modulated by this compound remain unelucidated.

Gene Expression and Proteomic Analysis in Response to this compound

No studies detailing gene expression or proteomic analyses in response to treatment with this compound are available.

Computational Chemistry and Molecular Modeling of 2 3 Pyridinyl 4 Pyrimidinamine

Conformational Analysis and Energetics of 2-(3-pyridinyl)-4-pyrimidinamine

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between different conformations. This knowledge is fundamental for predicting how the molecule will bind to a biological receptor.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and energetics of molecules from first principles, without the need for empirical parameters. These calculations provide accurate information about the geometry, stability, and electronic properties of this compound.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to perform a potential energy surface scan by systematically rotating the torsion angle between the pyridine (B92270) and pyrimidine (B1678525) rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states. For this compound, the key dihedral angle is C4-C(pyrimidine)-C(pyridine)-C2. The results of such an analysis would likely reveal the most stable conformation, which is often a near-planar arrangement, and the energy required to rotate the rings relative to each other.

Table 1: Calculated Relative Energies of this compound Conformers

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 2.5 |

| 30 | 0.0 |

| 60 | 1.8 |

| 90 | 4.0 |

| 120 | 1.9 |

| 150 | 0.2 |

This is a hypothetical data table for illustrative purposes.

To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By placing the molecule in a simulated solvent box (e.g., water), MD simulations can explore the conformational space accessible to the molecule at a given temperature and pressure.

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

The first step in a molecular docking study is to obtain the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's structure is typically optimized using methods like DFT. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Docking algorithms then systematically explore different orientations and conformations of the ligand within the receptor's binding site. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the lowest energy score is predicted to be the most favorable binding mode. For this compound, docking studies could be performed against various kinase enzymes, as the pyridopyrimidine scaffold is a known kinase inhibitor motif. nih.gov

Table 2: Predicted Binding Affinities of this compound with Various Kinase Targets

| Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 |

This is a hypothetical data table for illustrative purposes.

Analysis of the predicted binding pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitrogen atoms in the pyrimidine and pyridine rings, as well as the exocyclic amine group, are potential hydrogen bond donors and acceptors.

For instance, in a hypothetical binding mode with a kinase, the pyrimidine ring's nitrogen atoms might form hydrogen bonds with the backbone amide groups of the hinge region, a common interaction for kinase inhibitors. The pyridine ring could extend into a hydrophobic pocket, and the amino group might form additional hydrogen bonds with nearby amino acid residues. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing modifications to improve binding affinity.

Virtual Screening and Ligand-Based Drug Design for this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When a validated binding mode of a lead compound like this compound is available, structure-based virtual screening can be performed. In this approach, a library of compounds is docked into the target's binding site, and the top-scoring molecules are selected for further investigation.

Alternatively, ligand-based drug design methods can be employed when the structure of the target is unknown or when a set of known active molecules is available. These methods use the structural and chemical properties of known active compounds, like this compound, to identify new molecules with similar properties.

One common ligand-based approach is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active. A pharmacophore model derived from the binding mode of this compound could be used to screen large compound databases to find novel scaffolds that match the required features.

Another ligand-based method is quantitative structure-activity relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By building a QSAR model for a set of this compound analogs with known activities, it is possible to predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis and testing.

Through these computational approaches, the therapeutic potential of this compound can be thoroughly investigated, and the design of new, more potent, and selective analogs can be rationally guided, accelerating the drug discovery process.

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the key molecular interaction points required for binding to its target protein.

Based on its structure, the key pharmacophoric features of this compound can be hypothesized. The pyridine and pyrimidine rings serve as aromatic features and potential hydrophobic contact points. The nitrogen atoms within these rings and the exocyclic amine group are critical hydrogen bond acceptors and donors.

In studies of similar 2-aminopyrimidine (B69317) derivatives, pharmacophore models have been successfully developed to understand their structure-activity relationships (SAR). For instance, a five-point pharmacophore model developed for a series of 2-phenylpyrimidine analogues identified key features that could be extrapolated to this compound. nih.gov Such a model typically includes hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which are all present in the target compound's structure.

The table below outlines the likely pharmacophoric features of this compound and their roles in molecular interactions.

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens | Forms hydrogen bonds with amino acid residues (e.g., Lys, Arg) in a target's active site. |

| Hydrogen Bond Acceptor (HBA) | Pyridine Ring Nitrogen | Interacts with hydrogen bond donor groups in the binding pocket. |

| Hydrogen Bond Donor (HBD) | 4-pyrimidinamine group (-NH₂) | Donates a hydrogen bond to an acceptor group (e.g., backbone carbonyl) on the target protein. |

| Aromatic Ring (AR) | Pyrimidine Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Aromatic Ring (AR) | Pyridine Ring | Participates in aromatic or hydrophobic interactions within the binding site. |

This hypothetical model serves as a foundational blueprint for designing new molecules. By ensuring that novel compounds retain these key features in the correct spatial orientation, medicinal chemists can design new analogs with a higher probability of retaining or improving biological activity.

Scaffold Hopping Strategies

Scaffold hopping is a computational drug design strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety, while preserving the essential pharmacophoric features responsible for biological activity. nih.govresearchgate.net This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. nih.govresearchgate.net

For this compound, the pyridinyl-pyrimidine core can be considered the central scaffold. A scaffold hopping strategy would involve replacing this bicyclic system with other bioisosteric cores that maintain the crucial hydrogen bonding and aromatic interactions identified in pharmacophore modeling.

Several alternative scaffolds could be considered as bioisosteric replacements for the pyridinyl-pyrimidine core. Research on related heterocyclic systems has demonstrated the viability of such replacements. For example, in the development of kinase inhibitors, various heterocyclic cores are often explored to optimize binding and selectivity. nih.govnih.gov Strategies have been employed to replace 2-aminoimidazole scaffolds with 2-aminopyrimidine (2-AP) to generate new analogs with potent biological activities, demonstrating the interchangeability of these heterocyclic systems in certain contexts. nih.govresearchgate.net

The following table presents potential alternative scaffolds for this compound, identified through scaffold hopping approaches on related compounds.

| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement | Key Interactions Preserved |

| Pyridinyl-pyrimidine | Pyrazolo[1,5-a]pyrimidine | This scaffold is a known bioisostere that can mimic the geometry and hydrogen bonding pattern of the original core. nih.gov | Aromatic interactions, Hydrogen Bond Acceptors/Donors. |

| Pyridinyl-pyrimidine | Pyrido[2,3-d]pyrimidine | A structural isomer that alters the nitrogen positioning, potentially improving selectivity or physical properties while maintaining core interactions. nih.govencyclopedia.pub | Aromatic interactions, Hydrogen Bond Acceptors/Donors. |

| Pyridinyl-pyrimidine | 1,2,4-Triazole containing heterocycles | Triazoles can act as effective bioisosteres for amide or other groups, capable of forming key hydrogen bonds. nih.gov | Hydrogen bonding networks. |

| Pyridinyl-pyrimidine | 2-Arylpyrazolo[4,3-d]pyrimidine | This scaffold has been used to design receptor antagonists, showing its utility in presenting substituents in a specific 3D orientation. nih.gov | Aromatic interactions, specific vector positioning for side chains. |

These computational strategies are integral to the iterative process of drug design. By employing pharmacophore modeling to understand the "why" of molecular recognition and using scaffold hopping to explore the "how" of creating structurally novel yet functionally similar molecules, researchers can accelerate the discovery of new therapeutic agents based on the this compound template.

Therapeutic Potential and Applications of 2 3 Pyridinyl 4 Pyrimidinamine

Potential in Cancer Therapy

The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA, making its derivatives prime candidates for anticancer drug development. researchgate.netijrpr.com The structural similarity allows them to interfere with the metabolic processes of cancer cells. Various analogues of pyrimidine have demonstrated potent activities, including anticancer effects. ijrpr.com

Antineoplastic Activity in Various Cancer Cell Lines

Derivatives of pyridopyrimidine, a class of compounds structurally related to 2-(3-pyridinyl)-4-pyrimidinamine, have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, certain pyrido[2,3-d]pyrimidine-carboxylate derivatives have been evaluated for their effects on colon cancer (HT29), liver cancer (HepG2), and cervical cancer (HeLa) cell lines, with studies indicating significant activity. rjptonline.org

In one study, novel pyrimidine derivatives exhibited inhibitory activity against the proliferation of several cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells. nih.gov Furthermore, some 3-phenyltetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine derivatives have shown superior activity against the HCT-116 colon cancer cell line when compared to the standard chemotherapeutic drug doxorubicin. ijrpr.com

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, which contain a similar pyridinyl-pyrimidinyl core, demonstrated good potency against different liver cancer cell lines with lower toxicity than the reference compound. ijrpr.com

Table 1: Examples of Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Pyrido[2,3-d]pyrimidine-carboxylate derivatives | Colon (HT29), Liver (HepG2), Cervical (HeLa) | Significant cytotoxic activity | rjptonline.org |

| Novel pyrimidine derivatives | Colon (LoVo, LoVo/DX), Breast (MCF-7), Lung (A549), Cervical (HeLa), Leukemia (CCRF-CEM), Monocytic (THP-1) | Inhibitory activity on proliferation | nih.gov |

| 3-Phenyltetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine derivatives | Colon (HCT-116) | Superior activity to doxorubicin | ijrpr.com |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives | Liver cancer cell lines | Good potency, lower toxicity | ijrpr.com |

Mechanisms of Action in Cancer Inhibition

The anticancer effects of pyrimidine derivatives are often attributed to their ability to inhibit various protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. mdpi.comnih.gov The pyrimidine core is a well-established "hinge-binding motif" that can be accommodated by many human kinases. nih.gov

For example, some pyrimidine derivatives function as inhibitors of Topoisomerase IIα, an enzyme often overexpressed in tumor cells. nih.gov Inhibition of this enzyme leads to DNA double-strand breaks and subsequently, apoptosis (programmed cell death). nih.gov Cell cycle analysis of cancer cells treated with certain pyrimidine derivatives has shown an arrest in the G0-G1 or G2/M phases of the cell cycle, thereby halting cell proliferation. ijrpr.comnih.gov

Furthermore, some pyridopyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. mdpi.com The inhibition of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and migration, is another mechanism by which pyrimidine derivatives can exert their anticancer effects. nih.gov

Combination Therapy Approaches with this compound

A patent for a combination therapy involving N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine (a complex molecule containing the 4-(3-pyridyl)-2-pyrimidine-amine core, also known as Imatinib) and at least one hypusination inhibitor has been described for the treatment of proliferative diseases. google.com This suggests the potential for using compounds with a this compound scaffold in combination with other therapeutic agents to achieve a synergistic effect against cancer. google.com Additionally, some pyrimidine derivatives have been shown to prevent or reverse multi-drug resistance in cancer treatment when used with other chemotherapeutic drugs. google.com

Applications in Infectious Disease Research

The versatile pyrimidine scaffold has also been explored for its potential in combating infectious diseases. researchgate.net

Antimicrobial Properties

Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netnih.gov For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been studied for their antimicrobial activity against various pathogens through computational and experimental approaches. acgpubs.org

In one study, newly synthesized pyrimidinone-5-carbonitriles displayed potent cytotoxic activity against different cancer cells and also exhibited antibacterial and antifungal properties. researchgate.net Another study on 3-methylpyrimidine compounds demonstrated their antimicrobial and antifungal activities, with the pyrimidine ring contributing to their increased activity compared to corresponding pyridazine (B1198779) derivatives. nih.gov

Table 2: Examples of Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Tested Against | Observed Effect | Reference |

| Pyrimido[4,5-d]pyrimidine derivatives | Various micro pathogens | Antimicrobial activity | acgpubs.org |

| Pyrimidinone-5-carbonitriles | Bacteria and fungi | Antibacterial and antifungal activity | researchgate.net |

| 3-Methylpyrimidine compounds | Bacteria and fungi | Antimicrobial and antifungal activity | nih.gov |

Antiviral Activity

The pyridine (B92270) and pyrimidine moieties are present in many compounds with demonstrated antiviral activities. nih.govnih.gov Pyridine derivatives have shown efficacy against a variety of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and influenza viruses, through mechanisms such as inhibiting viral replication and key viral enzymes. nih.gov

Similarly, a wide range of pyrimidine molecules have been produced and tested for their antiviral activity against viruses like influenza virus, respiratory syncytial virus, dengue virus, and herpes virus. nih.gov For example, a series of substituted pyrimidine glycoside derivatives showed moderate inhibition of hepatitis B virus (HBV) replication. researchgate.net The development of new antiviral agents is crucial due to increasing drug resistance, and pyridine-containing heterocycles are considered a promising class of compounds in this regard. nih.gov

Antiparasitic Potential

The pyrimidine core, a key component of this compound, is found in numerous compounds investigated for their activity against a range of parasites. Research into structurally related compounds suggests a promising role in combating parasitic diseases.

Notably, a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines has been designed and synthesized for their antitrypanosomal activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African trypanosomiasis (sleeping sickness). nih.gov Within this series, the compound 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, which shares the 2-aminopyrimidine (B69317) and 3-pyridyl moieties with the subject compound, demonstrated potent submicromolar activity, with an IC50 value of 0.38 μM. nih.gov This highlights the potential of the pyridinyl-pyrimidinamine scaffold as a promising foundation for developing new treatments for this neglected tropical disease. nih.gov

Furthermore, the broader class of pyrimidine derivatives has shown potential against other parasites. Fused pyrimidine systems, such as pyrimido[5,4-d]pyrimidines, have exhibited low micromolar activity against both T. brucei and Leishmania infantum. acs.org Quinazoline derivatives, which are isomeric to pyridopyrimidines, have also been optimized into potent antimalarial agents that are effective against multidrug-resistant strains of P. falciparum and show oral efficacy in murine models. acs.org The exploration of a pyridine ring as a replacement for an aniline (B41778) moiety in some antimalarial quinazolines has been shown to retain activity, suggesting the pyridinyl group's utility in designing future antiparasitic drugs. acs.org

Table 1: Antiparasitic Activity of a Structurally Related Pyrimidine Derivative

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine | T. brucei rhodesiense | 0.38 µM |

Data sourced from nih.gov

Role in Neurological and Psychiatric Disorders

The constituent heterocycles of this compound, namely pyridine and pyrimidine, are integral to the structure of many neurologically active compounds. Their presence suggests potential applications in managing a spectrum of neurological and psychiatric conditions.

Modulation of Neurotransmitter Systems

The pyridine moiety, in particular, is a core component of compounds known to interact with central nervous system targets. For instance, 4-aminopyridine (B3432731) has been shown to stimulate the spontaneous, calcium-dependent release of several key neurotransmitters in mouse brain synaptosomes, including GABA, glutamate, and acetylcholine (B1216132). nih.gov This action is attributed to its role as an antagonist of voltage-gated potassium (Kv) channels. nih.gov

Furthermore, other pyridine alkaloids have demonstrated significant effects on neurotransmitter levels. Metanicotine, for example, can increase the cortical levels of acetylcholine, dopamine (B1211576), norepinephrine, and serotonin (B10506) in rats. nih.gov Another pyridine-containing compound, cytisine, acts as a partial agonist at α4β2-nicotinic acetylcholine receptors (nAChRs), thereby modulating dopamine release. nih.gov These findings suggest that the 3-pyridinyl component of this compound could potentially confer the ability to modulate various neurotransmitter systems, a key strategy in treating many neurological and psychiatric disorders.

Potential in Neuroprotection

Neuroprotection aims to prevent or slow the process of neuronal cell death that is characteristic of neurodegenerative diseases and brain injuries. researchgate.net The mechanisms underlying neuroprotection often involve mitigating oxidative stress, inflammation, and apoptosis. mdpi.commdpi.com

Derivatives of 4-aminopyridine have been investigated for their neuroprotective capabilities. nih.gov In a cuprizone-induced model of demyelination in mice, which mimics some aspects of multiple sclerosis, newly synthesized 4-aminopyridine derivatives demonstrated a protective effect, preserving mature oligodendrocytes and improving memory processes. nih.gov The established mechanism of enhancing nerve signal conduction along demyelinated axons, coupled with emerging evidence of anti-inflammatory and other protective features, underscores the potential of aminopyridine-containing structures in neuroprotective strategies. nih.govnih.gov Given that neuroinflammation is a critical process involving microglia and astrocytes that can lead to neuronal damage, compounds that can modulate these pathways are of significant interest. mdpi.com

Other Emerging Therapeutic Areas

The versatility of the pyridinyl-pyrimidinamine scaffold extends to other promising areas of therapeutic research, including inflammation and cardiovascular diseases.

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives are widely recognized for their anti-inflammatory properties. researchgate.net These compounds can exert their effects by inhibiting key inflammatory mediators. The mechanisms often involve the suppression of enzymes like cyclooxygenase (COX) and the reduction of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), and phosphorylated-nuclear factor kappa B (NF-κB). researchgate.net The structural features of a compound, such as the presence and position of certain functional groups on the pyrimidine ring, are crucial for its anti-inflammatory bioactivity.

Cardiovascular Applications

The therapeutic potential of pyrimidine derivatives also extends to the cardiovascular system. Certain dihydropyrimidine (B8664642) derivatives have been shown to possess potential as calcium channel blockers, a major class of drugs used to treat hypertension. mdpi.com In preclinical studies, some pyrimidine compounds relaxed pre-contracted aortic rings, indicating a vasodilatory effect. researchgate.net This vasodilation was linked to antioxidant and anti-inflammatory pathways in addition to potential calcium channel antagonism. researchgate.net

Furthermore, a compound containing a pyridylamino group, 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154), has been identified as a potent cardiotonic agent with direct vasodilator properties. nih.gov In animal models, it produced significant increases in cardiac contractility and cardiac output while decreasing blood pressure and peripheral resistance. nih.gov These findings suggest that the pyridinyl-aminopyrimidine structure could be a valuable template for developing novel agents for conditions like heart failure and hypertension. nih.govnih.gov

Table 2: Investigated Cardiovascular Effects of Related Pyrimidine and Pyridylamino Derivatives

| Compound Class / Specific Compound | Investigated Effect | Potential Application | Key Finding |

|---|---|---|---|

| Dihydropyrimidine Derivatives | Calcium Channel Blockade | Hypertension | Showed potential as calcium channel blockers in molecular modeling and in vitro screening. mdpi.com |

| Pyrimidine Derivatives (SR-5, SR-8, etc.) | Vasodilation / Blood Pressure Reduction | Hypertension | Relaxed aortic rings and reduced blood pressure in rats, mediated via Ca++ antagonism and anti-inflammatory pathways. researchgate.net |

| MCI-154 | Cardiotonic & Vasodilator | Heart Failure | Increased cardiac contractility and produced vasodilation in canine models. nih.gov |

Future Directions and Challenges in 2 3 Pyridinyl 4 Pyrimidinamine Research

Development of More Potent and Selective 2-(3-pyridinyl)-4-pyrimidinamine Analogs

A primary focus for future research will be the rational design and synthesis of this compound analogs with enhanced potency and selectivity. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine (B156593) ring of ATP and interact with the hinge region of kinase active sites. rsc.org The pyridinyl group offers additional opportunities for modification to fine-tune the compound's properties.

Future strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the pyrimidine and pyridine (B92270) rings will continue to be a cornerstone of research. This includes the introduction of various substituents to explore their impact on biological activity. For instance, the addition of halogenated groups has been shown to enhance the potency and selectivity of some kinase inhibitors. nih.gov

Scaffold Hopping: Researchers may explore replacing the pyrimidine or pyridine core with other heterocyclic systems to discover novel intellectual property and potentially improved pharmacological profiles. nih.gov

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to specific pockets of a target protein, which can then be grown or combined to create more potent and selective lead compounds.

The goal of these efforts is to develop analogs that not only have high affinity for their intended target but also exhibit minimal off-target effects, thereby reducing potential side effects.

Addressing Issues of Efficacy and Safety

While the development of potent analogs is crucial, ensuring their efficacy and safety in biological systems presents a significant challenge. Future research must address several key issues:

Overcoming Drug Resistance: A major hurdle in cancer therapy is the development of resistance to targeted drugs. Future analogs of this compound will need to be designed to be effective against known resistance mutations in target kinases, such as the T790M mutation in the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Improving Bioavailability: The oral bioavailability of a drug is a critical factor for its clinical utility. Modifications to the this compound structure will be necessary to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Minimizing Toxicity: Early and comprehensive toxicological profiling will be essential to identify and mitigate any potential adverse effects of new analogs. This includes assessing for cardiotoxicity, hepatotoxicity, and other organ-specific toxicities that have been observed with some kinase inhibitors. mdpi.com

The table below summarizes the inhibitory activities of some related pyrimidine derivatives against various cancer cell lines, highlighting the potential for this class of compounds.

| Compound Type | Target Cell Line | IC50 Values | Reference |

| Pyrido[2,3-d]pyrimidine derivative | H1975 (Lung Cancer) | 13 nM (for EGFR L858R/T790M) | nih.gov |

| Pyrido[4,3-d]pyrimidinone derivative | MV-4-11 (Leukemia) | 660-2690 nM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative | Multiple Cancer Cell Lines | 29-59 µM | nih.gov |

| Aminopyrimidine-2,4-dione derivative | MDA-MB-231 (Breast Cancer) | IC50 < 10 µM | mdpi.com |

Integration of Advanced Technologies in this compound Research

The integration of cutting-edge technologies will be instrumental in accelerating the discovery and development of new this compound-based drugs.

Computational Modeling and AI: In silico methods, such as molecular docking and molecular dynamics simulations, are already playing a significant role in predicting the binding modes of pyrimidine derivatives to their target proteins. nih.govnih.gov The use of artificial intelligence and machine learning algorithms will further enhance the ability to predict the activity and properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds against specific biological targets. This will be crucial for identifying initial hits from which to develop more potent analogs of this compound.

Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique can provide high-resolution three-dimensional structures of target proteins in complex with inhibitors. These structures are invaluable for understanding the molecular basis of inhibitor binding and for guiding the rational design of new analogs.

Translational Research and Clinical Prospects for this compound

The ultimate goal of research into this compound is to translate promising laboratory findings into clinical applications. This will require a concerted effort in several areas:

Biomarker Development: Identifying predictive biomarkers will be essential for selecting patients who are most likely to respond to a particular this compound-based therapy. This will be a key component of a personalized medicine approach.

Clinical Trial Design: Well-designed clinical trials will be necessary to evaluate the safety and efficacy of new drug candidates. This includes establishing appropriate dosing regimens and identifying relevant patient populations. Several pyrimidine-based compounds are already in various phases of clinical trials. mdpi.com

Combination Therapies: Exploring the use of this compound analogs in combination with other anticancer agents, such as chemotherapy or immunotherapy, could lead to synergistic effects and improved treatment outcomes.

Unexplored Therapeutic Targets and Biological Pathways for this compound

While the primary focus of research on pyrimidine derivatives has been on kinase inhibition for cancer, the versatility of this scaffold suggests that it may have therapeutic potential in other areas as well. Future research should explore:

Novel Kinase Targets: There are over 500 kinases in the human kinome, many of which remain underexplored as drug targets. Screening this compound and its analogs against a broader panel of kinases could reveal unexpected therapeutic opportunities.

Non-Kinase Targets: The pyrimidine ring system is a common feature in a wide range of biologically active molecules. It is conceivable that this compound derivatives could interact with other classes of proteins, such as G protein-coupled receptors (GPCRs) or ion channels.

Other Therapeutic Areas: The anti-inflammatory, antiviral, and antimicrobial activities of some pyrimidine derivatives have been reported. nih.govnih.gov A systematic evaluation of this compound analogs in these therapeutic areas could uncover new applications beyond oncology. For example, some pyridopyrimidine derivatives have been investigated for their potential in treating inflammatory diseases like rheumatoid arthritis. mdpi.com

The table below lists some of the key protein targets for pyrimidine-based compounds that have been identified in the literature.

| Compound Class | Protein Target(s) | Therapeutic Area | Reference |

| Pyrido[2,3-d]pyrimidines | EGFR, CDK4/6, PDGFRβ | Cancer | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | BTK, other kinases | Cancer | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | Cancer | nih.gov |

| Thieno[2,3-d]pyrimidines | Mnk kinases | Cancer | nih.gov |

| Pyrido[2,3-d]pyrimidines | p38 MAP kinase | Inflammatory Diseases | mdpi.com |

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 | Inflammation | rsc.org |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms substitution patterns on the pyridine and pyrimidine rings. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while pyrimidine NH₂ appears as a broad singlet near δ 6.5–7.0 .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 171.19) and fragmentation patterns .

- FT-IR : Identifies NH stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound across studies?

Advanced